molecular formula C12H14BrF3O2 B14069648 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene

Cat. No.: B14069648
M. Wt: 327.14 g/mol
InChI Key: HPFLWGPBFPCOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-2-(trifluoromethoxy)benzene and 1,3-dibromopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The use of automated systems and continuous flow processes can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Substitution Reactions: The ethoxy and trifluoromethoxy groups can be involved in substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.

    Industry: In industrial settings, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-3-ethoxybenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns on the benzene ring.

    1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Lacks the ethoxy group, leading to variations in its chemical behavior.

Uniqueness: 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and trifluoromethoxy groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H14BrF3O2

Molecular Weight

327.14 g/mol

IUPAC Name

1-(3-bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O2/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3

InChI Key

HPFLWGPBFPCOFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC(F)(F)F)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.